(5E)-1-(4-Bromophenyl)-5-{[4-(prop-2-YN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
(5E)-1-(4-Bromophenyl)-5-{[4-(prop-2-YN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a bromophenyl group, a prop-2-yn-1-yloxy group, and a sulfanylidene diazinane dione core
Properties
IUPAC Name |
(5E)-1-(4-bromophenyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O3S/c1-2-11-26-16-9-3-13(4-10-16)12-17-18(24)22-20(27)23(19(17)25)15-7-5-14(21)6-8-15/h1,3-10,12H,11H2,(H,22,24,27)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPGWATWMZHGEA-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-Bromophenyl)-5-{[4-(prop-2-YN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form the 4-bromophenyl intermediate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Introduction of the Prop-2-yn-1-yloxy Group: The next step involves the introduction of the prop-2-yn-1-yloxy group through an etherification reaction. This can be done by reacting the bromophenyl intermediate with propargyl alcohol in the presence of a base such as potassium carbonate.
Formation of the Diazinane Dione Core: The final step involves the formation of the diazinane dione core through a cyclization reaction. This can be achieved by reacting the intermediate with a suitable thiourea derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-Bromophenyl)-5-{[4-(prop-2-YN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the diazinane dione core.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), heat.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced diazinane derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
(5E)-1-(4-Bromophenyl)-5-{[4-(prop-2-YN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (5E)-1-(4-Bromophenyl)-5-{[4-(prop-2-YN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and prop-2-yn-1-yloxy groups can interact with specific binding sites, while the diazinane dione core can undergo redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(4-Chlorophenyl)-5-{[4-(prop-2-YN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
- (5E)-1-(4-Fluorophenyl)-5-{[4-(prop-2-YN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Uniqueness
The presence of the bromophenyl group in (5E)-1-(4-Bromophenyl)-5-{[4-(prop-2-YN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione imparts unique electronic and steric properties, making it distinct from its chlorophenyl and fluorophenyl analogs
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